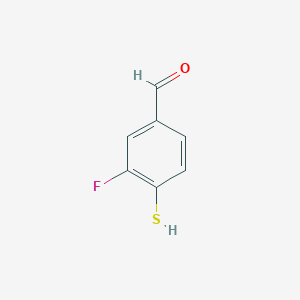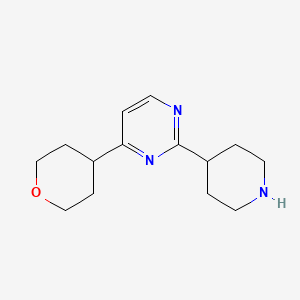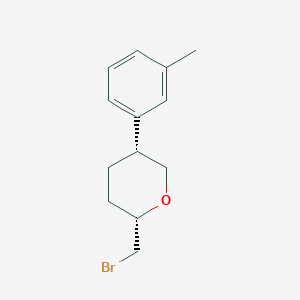
3-(2-Hydroxy-2,3-dimethylbutyl)piperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Hydroxy-2,3-dimethylbutyl)piperidin-2-one is a chemical compound with the molecular formula C11H21NO2. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. This compound is characterized by the presence of a hydroxyl group and a dimethylbutyl group attached to the piperidinone ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxy-2,3-dimethylbutyl)piperidin-2-one can be achieved through several methods. One common approach involves the reaction of piperidin-2-one with 2-hydroxy-2,3-dimethylbutyl bromide under basic conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate (K2CO3). The mixture is stirred at room temperature for several hours, followed by purification through column chromatography .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The starting materials are fed into the reactor, and the product is continuously collected, reducing the need for extensive purification steps .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Hydroxy-2,3-dimethylbutyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the piperidinone ring can be reduced to form a secondary amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation.
Major Products Formed
Oxidation: Formation of 3-(2-oxo-2,3-dimethylbutyl)piperidin-2-one.
Reduction: Formation of 3-(2-hydroxy-2,3-dimethylbutyl)piperidine.
Substitution: Formation of 3-(2-chloro-2,3-dimethylbutyl)piperidin-2-one.
Applications De Recherche Scientifique
3-(2-Hydroxy-2,3-dimethylbutyl)piperidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 3-(2-Hydroxy-2,3-dimethylbutyl)piperidin-2-one involves its interaction with specific molecular targets. The hydroxyl group and the piperidinone ring play crucial roles in its binding to enzymes or receptors. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-Hydroxy-3,3-dimethylbutyl)piperidin-2-one
- 3-[(2-hydroxy-2,3-dimethylbutyl)amino]piperidin-2-one
- 3-(2-hydroxy-2,3-dimethylbutyl)piperidine
Uniqueness
3-(2-Hydroxy-2,3-dimethylbutyl)piperidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a hydroxyl group and a dimethylbutyl group on the piperidinone ring differentiates it from other piperidine derivatives, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C11H21NO2 |
|---|---|
Poids moléculaire |
199.29 g/mol |
Nom IUPAC |
3-(2-hydroxy-2,3-dimethylbutyl)piperidin-2-one |
InChI |
InChI=1S/C11H21NO2/c1-8(2)11(3,14)7-9-5-4-6-12-10(9)13/h8-9,14H,4-7H2,1-3H3,(H,12,13) |
Clé InChI |
LXNGVOCAYCIKOQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C)(CC1CCCNC1=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[1-(2-Aminoethyl)-2-chloro-1H-imidazol-5-yl]acetonitrile](/img/structure/B13190231.png)




![1,1,2,2-Tetrafluoro-6-azaspiro[3.4]octane](/img/structure/B13190256.png)




![3-[2-(dimethylamino)ethyl]-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid](/img/structure/B13190280.png)
